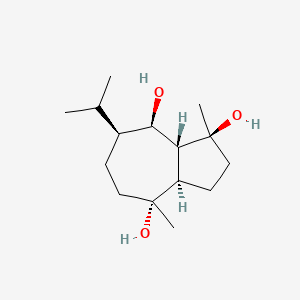

Teuclatriol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOZINRAFPQEX-QFEQQRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Calcitriol in Modulating Inflammatory Pathways

Senior Application Scientist Note: Initial searches for "Teuclatriol" did not yield a specific compound with established literature on its mechanism of action. However, the search results provided extensive data on Calcitriol , the biologically active form of Vitamin D, and on the genus Teucrium, known for its traditional use in treating inflammatory conditions.[1][2][3] Given the overlap in potential therapeutic interest and the detailed molecular data available, this guide will focus on the well-elucidated mechanism of action of Calcitriol as a modulator of inflammatory signaling pathways. It is plausible that "Teuclatriol" may be a novel, less-documented compound from the Teucrium genus with similar properties, or that the query intended to investigate Calcitriol.

Introduction: Calcitriol, a Steroid Hormone with Potent Immunomodulatory Functions

Calcitriol, or 1,25-dihydroxycholecalciferol, is a steroid hormone primarily known for its central role in calcium and phosphate homeostasis.[4][5] It is synthesized in the kidneys and exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which is present in a wide array of cell types, including immune cells.[5][6] Beyond its classical functions in bone metabolism, Calcitriol has emerged as a potent modulator of the immune system, exhibiting significant anti-inflammatory, anti-proliferative, and pro-differentiating properties.[7] This guide provides a detailed examination of the molecular mechanisms through which Calcitriol regulates key inflammatory signaling pathways, offering insights for researchers and professionals in drug development.

Chemical Structure of Calcitriol:

-

Formula: C₂₇H₄₄O₃[8]

-

Molar Mass: 416.64 g·mol⁻¹[4]

-

Synonyms: 1,25-dihydroxycholecalciferol, 1,25(OH)₂D₃[4]

Core Mechanism of Action: VDR-Mediated Transcriptional Regulation

The primary mechanism of action of Calcitriol is mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[4][6] This interaction initiates a cascade of molecular events leading to the regulation of target gene expression.

VDR Activation and Heterodimerization

Upon entering the cell, Calcitriol binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] This VDR/RXR complex then translocates to the nucleus.

Binding to Vitamin D Response Elements (VDREs)

Within the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6] This binding event serves as the foundation for Calcitriol's ability to modulate gene transcription.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay to Identify VDR Binding Sites

This protocol outlines the key steps to identify the genomic regions where the VDR/RXR complex binds.

-

Cell Culture and Treatment: Culture target cells (e.g., macrophages, dendritic cells) and treat with Calcitriol (10⁻⁷ M to 10⁻⁹ M) or a vehicle control.[9]

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. This will pull down the VDR and any DNA fragments it is bound to.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

DNA Analysis: Analyze the purified DNA using qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) to identify novel VDR binding sites across the genome.

Causality Behind Experimental Choices: The use of a VDR-specific antibody is critical to ensure the selective enrichment of VDR-bound DNA. The choice between qPCR and ChIP-seq depends on whether the goal is to validate binding at known sites or to discover new ones.

Logical Relationship of VDR Activation

Caption: Calcitriol-mediated VDR activation and nuclear signaling.

Modulation of Key Inflammatory Signaling Pathways

Calcitriol exerts its anti-inflammatory effects by targeting several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[10] Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Calcitriol has been shown to inhibit NF-κB activation through multiple mechanisms:

-

Interference with p65 Nuclear Translocation: Calcitriol treatment can impair the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[11]

-

Upregulation of A20: Calcitriol can upregulate the expression of A20, a ubiquitin-editing enzyme that acts as a negative feedback regulator of the NF-κB pathway.[12]

-

Reduced p105/p50 Expression: In B cells, VDR activation leads to a reduction in both the protein and mRNA expression of p105/p50, components of the NF-κB pathway.[11]

Signaling Pathway: Calcitriol Inhibition of NF-κB

Caption: Calcitriol inhibits the NF-κB signaling pathway.

Modulation of the MAPK Pathway

The MAPK signaling cascades (including ERK1/2, p38, and JNK) are crucial for cellular responses to a variety of stimuli and play a significant role in inflammation.[9] Calcitriol's interaction with the MAPK pathway is complex and can be cell-type specific.

-

Inhibition of p38 Signaling: Calcitriol can increase the expression of Mitogen-Activated Protein Kinase Phosphatase 5 (MKP5), which in turn dephosphorylates and inactivates p38 MAPK.[7] This leads to a reduction in the production of pro-inflammatory cytokines.

-

Biphasic Activation of ERK1/2: In some cell types, such as breast cancer cells, Calcitriol can induce a biphasic activation of ERK1 and ERK2.[9] An early, VDR-independent activation is followed by a later, VDR-dependent activation.[9]

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol is used to assess the effect of Calcitriol on the activation state of MAPK proteins.

-

Cell Lysis: After treatment with Calcitriol, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate and detect the signal.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the MAPK to normalize for protein loading.

Data Presentation: Quantitative Analysis of Cytokine Production

The anti-inflammatory effects of Calcitriol can be quantified by measuring the production of key cytokines.

| Cytokine | Cell Type | Treatment | Fold Change vs. Control | Reference |

| IL-6 | Human Trophoblasts | TNF-α + Calcitriol | ↓ | [13] |

| IFN-γ | Human Trophoblasts | TNF-α + Calcitriol | ↓ | [13] |

| TNF-α | Human Trophoblasts | TNF-α + Calcitriol | ↓ | [13] |

| IL-17 | Human T Lymphocytes | Calcitriol | ↓ | [14][15] |

| IL-10 | Human T Lymphocytes (Female) | Calcitriol | ↑ | [14][15] |

| IL-1β | Cisplatin-induced AKI model | Calcitriol | ↓ | [16] |

Note: "↓" indicates a decrease in production, and "↑" indicates an increase.

Pleiotropic Anti-Inflammatory Effects

Beyond its direct impact on the NF-κB and MAPK pathways, Calcitriol exerts a broader anti-inflammatory influence through various other mechanisms.

-

Inhibition of Prostaglandin Synthesis: Calcitriol can suppress the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins.[7]

-

Modulation of Toll-Like Receptor (TLR) Signaling: Calcitriol has been shown to modulate the TLR4/NF-κB signaling pathway, which is critical in the innate immune response.[17]

-

Regulation of Cytokine Production: As demonstrated in the table above, Calcitriol can significantly reduce the expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-17, while in some cases, it can enhance the production of the anti-inflammatory cytokine IL-10.[14][15][18]

Conclusion and Future Directions

Calcitriol's mechanism of action as an anti-inflammatory agent is multifaceted, primarily revolving around its ability to modulate gene expression through the Vitamin D Receptor. Its inhibitory effects on the NF-κB and p38 MAPK pathways, coupled with its ability to regulate cytokine and prostaglandin synthesis, underscore its therapeutic potential for a range of inflammatory and autoimmune diseases.

For drug development professionals, the targeted nature of VDR activation presents an attractive avenue for designing novel VDR modulators with improved efficacy and reduced off-target effects. Further research should focus on elucidating the cell-type-specific responses to Calcitriol and exploring its synergistic potential when combined with other anti-inflammatory agents. Understanding these nuances will be critical for harnessing the full therapeutic benefits of Calcitriol and its analogs in the clinic.

References

- Teucrium trifidum - Uses, Benefits & Common Names. (n.d.).

- Phytochemical screening and in vitro evaluation of antioxidant and antibacterial activities of Teucrium trifidum crude extracts - PMC - NIH. (n.d.).

- Ethnobotany of Teucrium Species: Local Knowledge and Traditions - ResearchGate. (n.d.).

- A Review of the Phytochemistry, Traditional Uses and Biological Activities of the Essential Oils of Genus Teucrium - PubMed. (n.d.).

- A Review of the Phytochemistry, Traditional Uses and Biological Activities of the Essential Oils of Genus Teucrium | Request PDF - ResearchGate. (n.d.).

- Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PubMed Central. (n.d.).

- Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines. (n.d.).

- Molecular pathways mediating the anti-inflammatory effects of calcitriol: implications for prostate cancer chemoprevention and treatment - PubMed. (n.d.).

- Calcitriol regulated MAPK phosphorylation induced by high glucose in... - ResearchGate. (n.d.).

- 1,25-dihydroxyvitamin D3 impairs NF-κB activation in human naïve B cells - PubMed. (n.d.).

- Calcitriol plays a protective role in diabetic nephropathy through anti-inflammatory effects. (n.d.).

- Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed Central. (n.d.).

- Calcitriol - Wikipedia. (n.d.).

- Calcitriol (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes - PubMed. (n.d.).

- Calcitriol inhibits TNF-alpha-induced inflammatory cytokines in human trophoblasts - PubMed. (n.d.).

- Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - MDPI. (n.d.).

- Calcitriol suppresses NF-κB signaling and necroptotic pathway in vivo.... - ResearchGate. (n.d.).

- What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)? - Dr.Oracle. (2025-03-23).

- Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed. (2022-08-15).

- CALCITRIOL - Boehringer Ingelheim. (n.d.).

- Production of and signaling by 1a,25(OH) 2 D 3 (calcitriol), the active... - ResearchGate. (n.d.).

- Calcitriol modulate post-ischemic TLR signaling pathway in ischemic stroke patients. (2023-02-15).

- Calcitriol Reduces the Inflammation, Endothelial Damage and Oxidative Stress in AKI Caused by Cisplatin - PMC - NIH. (2022-12-14).

- CALCITRIOL - precisionFDA. (n.d.).

- The Chemical Structure of Calcitriol, 1, 25- dihydroxycholecalciferol (Adrian, 2009). (n.d.).

- Calcitriol | 32222-06-3 - ChemicalBook. (n.d.).

- 1,25-dihydroxyvitamin D3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Phytochemistry, Traditional Uses and Biological Activities of the Essential Oils of Genus Teucrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitriol - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathways mediating the anti-inflammatory effects of calcitriol: implications for prostate cancer chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,25-dihydroxyvitamin D3 impairs NF-κB activation in human naïve B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calcitriol inhibits TNF-alpha-induced inflammatory cytokines in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcitriol Reduces the Inflammation, Endothelial Damage and Oxidative Stress in AKI Caused by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcitriol modulate post-ischemic TLR signaling pathway in ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcitriol plays a protective role in diabetic nephropathy through anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Functions of Calcitriol

Senior Application Scientist Note: Initial searches for "Teuclatriol" did not yield relevant scientific data. This guide proceeds under the hypothesis that the intended topic was Calcitriol , the hormonally active form of Vitamin D, due to the substantial body of research aligning with the requested cellular processes. This document provides an in-depth exploration of Calcitriol's biological roles for researchers, scientists, and drug development professionals.

Introduction: Calcitriol as a Pleiotropic Signaling Molecule

Calcitriol, or 1,25-dihydroxycholecalciferol, is a steroid hormone renowned for its critical role in calcium and phosphate homeostasis.[1][2][3] Beyond this classical endocrine function, a wealth of research has established Calcitriol as a potent modulator of various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6] Its actions are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[2][3] The widespread expression of the VDR in various tissues underscores the pleiotropic effects of Calcitriol, making it a molecule of significant interest in drug discovery and development, particularly in the fields of oncology and immunology.[7]

This technical guide provides a comprehensive overview of the biological functions of Calcitriol in key cellular processes, detailing its mechanisms of action and providing validated experimental protocols for its study.

Mechanism of Action: Genomic and Non-Genomic Pathways

Calcitriol exerts its biological effects through two primary pathways: a genomic pathway involving the nuclear VDR and a more rapid, non-genomic pathway.

2.1. The Classical Genomic Pathway

The predominant mechanism of Calcitriol action involves its binding to the VDR in the nucleus of target cells.[1][2][3] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[2] The Calcitriol-VDR-RXR complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[2] This intricate process allows Calcitriol to regulate the expression of genes involved in a wide array of cellular functions.

Diagram of the Genomic Signaling Pathway of Calcitriol:

Caption: Genomic signaling pathway of Calcitriol.

2.2. Non-Genomic Actions of Calcitriol

In addition to its genomic effects, Calcitriol can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are mediated by a membrane-associated VDR (mVDR) and involve the activation of various second messenger signaling cascades.[8] For instance, Calcitriol has been shown to rapidly increase intracellular calcium levels and activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[8][9] These rapid signals can influence a variety of cellular functions, including ion transport and cell proliferation.[10]

Regulation of the Cell Cycle

A key aspect of Calcitriol's anti-proliferative activity is its ability to regulate the cell cycle.[4] It primarily induces a G0/G1 phase arrest in various cell types, including cancer cells.[4][11] This cell cycle blockade is achieved through the modulation of several key regulatory proteins:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Calcitriol increases the expression of the CDK inhibitors p21 and p27.[12] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle from the G1 to the S phase.[12]

-

Downregulation of Cyclins: Calcitriol can also downregulate the expression of cyclins, such as cyclin D1, further contributing to the G1 arrest.

Diagram of Calcitriol's Effect on the Cell Cycle:

Caption: Calcitriol induces G1 arrest by upregulating p21 and p27.

Induction of Apoptosis

Beyond inhibiting cell proliferation, Calcitriol can also induce programmed cell death, or apoptosis, in various cancer cell lines.[4][5][13][14][15] This pro-apoptotic effect is mediated through the regulation of key proteins in the apoptotic cascade:

-

Modulation of Bcl-2 Family Proteins: Calcitriol has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while in some cases upregulating pro-apoptotic proteins such as Bax.[15] This shift in the ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c.

-

Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, including caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis.[14]

Anti-Inflammatory Effects

Calcitriol exhibits potent anti-inflammatory properties by modulating the activity of the immune system.[16][17][18][19] Its effects are observed in both the innate and adaptive immune responses.[2]

-

Inhibition of Pro-inflammatory Cytokines: Calcitriol can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) by immune cells like T-lymphocytes and macrophages.[17][19][20]

-

Promotion of Anti-inflammatory Cytokines: Conversely, it can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[19]

-

Regulation of Immune Cell Differentiation and Proliferation: Calcitriol can inhibit the proliferation of T-lymphocytes and promote their differentiation towards a more regulatory phenotype.[21]

Diagram of Calcitriol's Anti-Inflammatory Pathway:

Caption: Calcitriol modulates the inflammatory response.

Experimental Protocols

The following are standardized in vitro protocols to investigate the biological functions of Calcitriol.

6.1. Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Calcitriol on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Calcitriol (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., ethanol or DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

6.2. Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Calcitriol on cell cycle distribution.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Calcitriol or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

6.3. Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic cells following Calcitriol treatment.

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells with Calcitriol as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

6.4. Cytokine Measurement by ELISA

This protocol is to measure the effect of Calcitriol on the production of inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages) and treat with Calcitriol and a stimulant (e.g., lipopolysaccharide) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on a standard curve.

Quantitative Data Summary

| Cellular Process | Key Molecular Targets/Effects | Typical Effective Concentration Range (in vitro) | References |

| Cell Cycle Regulation | ↑ p21, ↑ p27, ↓ Cyclin D1 | 1 nM - 1 µM | [4][11][12] |

| Apoptosis | ↓ Bcl-2, ↓ Bcl-XL, ↑ Caspase activity | 10 nM - 1 µM | [14][15] |

| Anti-inflammation | ↓ TNF-α, ↓ IL-6, ↑ IL-10 | 1 nM - 100 nM | [17][19][20] |

Conclusion

Calcitriol is a multifaceted signaling molecule with profound effects on fundamental cellular processes. Its ability to induce cell cycle arrest, promote apoptosis, and exert potent anti-inflammatory effects has positioned it as a molecule of significant therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of Calcitriol action and explore its utility in various disease models. A thorough understanding of its biological functions is paramount for the continued development of Calcitriol and its analogs as therapeutic agents.

References

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]

-

Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. [Link]

-

Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Frontiers. [Link]

-

Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention. NIH. [Link]

-

Dietary Vitamin D3 and 1,25-Dihydroxyvitamin D3 (Calcitriol) Exhibit Equivalent Anticancer Activity in Mouse Xenograft Models of Breast and Prostate Cancer. Institut National Du Cancer. [Link]

-

Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D. Stanford University. [Link]

-

FIG. 3. Calcitriol signal transduction pathway in TC 3 cells. A,... ResearchGate. [Link]

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers. [Link]

-

Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models. PubMed Central. [Link]

-

The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis. PubMed. [Link]

-

Anti-tumor activity of calcitriol: pre-clinical and clinical studies. NIH. [Link]

-

Calcitriol in cancer treatment: from the lab to the clinic. PubMed. [Link]

-

Calcitriol enhancement of TPA-induced tumorigenic transformation is mediated through vitamin D receptor-dependent and -independent pathways. PubMed. [Link]

-

Calcitriol plays a protective role in diabetic nephropathy through anti-inflammatory effects. Int J Clin Exp Pathol. [Link]

-

Calcitriol (1,25-dihydroxycholecalciferol) selectively inhibits proliferation of freshly isolated tumor-derived endothelial cells and induces apoptosis. PubMed. [Link]

-

Calcitriol and cell cycle checkpoints. ResearchGate. [Link]

-

Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells. ResearchGate. [Link]

-

Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2. PubMed. [Link]

-

Calcitriol caused cells to arrest at G0/G1 phase and reduced S-phase... ResearchGate. [Link]

-

What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)? Dr.Oracle. [Link]

-

What is the mechanism of Calcitriol? Patsnap Synapse. [Link]

-

The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia. PMC. [Link]

-

Calcitriol. Wikipedia. [Link]

-

Calcitriol (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes. PubMed. [Link]

-

1 alpha, 25-dihydroxyvitamin D3 (calcitriol) induces apoptosis in stimulated T cells through an IL-2 dependent mechanism. PubMed. [Link]

-

Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? PubMed. [Link]

-

Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? MDPI. [Link]

-

The effect of calcitriol and cholecalciferol on inflammatory markers in periprocedural myocardial injury: A randomized controlled trial. PubMed. [Link]

-

Calcitriol. PubChem. [Link]

-

Calcitriol (activated Vitamin D) Reduces Inflammatory Cytokines. VDI Laboratory. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Calcitriol? [synapse.patsnap.com]

- 3. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcitriol in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological function and synthesis of Calcitriol_Chemicalbook [chemicalbook.com]

- 8. Calcitriol (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcitriol enhancement of TPA-induced tumorigenic transformation is mediated through vitamin D receptor-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Calcitriol (1,25-dihydroxycholecalciferol) selectively inhibits proliferation of freshly isolated tumor-derived endothelial cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? | MDPI [mdpi.com]

- 18. The effect of calcitriol and cholecalciferol on inflammatory markers in periprocedural myocardial injury: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vdilab.com [vdilab.com]

- 20. Calcitriol plays a protective role in diabetic nephropathy through anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1 alpha, 25-dihydroxyvitamin D3 (calcitriol) induces apoptosis in stimulated T cells through an IL-2 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Research of Neo-clerodane Diterpenoids from Teucrium Species

Foreword: Initial inquiries into the specific compound "Teuclatriol" did not yield substantive findings within publicly accessible scientific literature. This suggests that the compound may be either a very recent discovery not yet widely indexed, a misnomer, or a compound of proprietary interest. However, the query points toward a rich and fascinating class of molecules: the neo-clerodane diterpenoids , which are characteristic secondary metabolites of the Teucrium genus (Lamiaceae). This guide has, therefore, been structured to provide a comprehensive overview of the discovery, history, and research of these significant natural products, reflecting the likely scientific context of the original query.

Part 1: The Ethnobotanical and Historical Context of Teucrium

The story of neo-clerodane diterpenoids begins not in a modern laboratory, but in the annals of traditional medicine. The genus Teucrium, commonly known as germanders, comprises approximately 300 species with a global distribution, though they are most prevalent in the Mediterranean region.[1][2] For centuries, various Teucrium species have been staple components of folk medicine, employed as diuretics, antipyretics, antiseptics, and remedies for diabetes, rheumatism, and gastrointestinal ailments.[1][2][3] This extensive ethnobotanical history provided the crucial impetus for modern phytochemical investigation, as scientists sought to identify the bioactive compounds responsible for these therapeutic effects.

Part 2: Discovery and Isolation of a New Class - The Neo-clerodane Diterpenoids

Systematic phytochemical investigation into the Teucrium genus began in earnest in the mid-20th century. Researchers, driven by the plants' traditional uses, began to apply chromatographic techniques to isolate their chemical constituents. This led to the discovery that a particular class of diterpenoids, the neo-clerodanes , were abundant and served as key chemotaxonomic markers for the genus.[2] These molecules, characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan or lactone moiety, represent a vast and structurally diverse family of natural products.[4][5]

Core Isolation Workflow: A Self-Validating Protocol

The isolation of neo-clerodane diterpenoids is a multi-step process designed to progressively enrich and purify these compounds from the complex plant matrix. The causality behind each step is critical for ensuring the integrity and purity of the final isolates.

Step 1: Plant Material Collection and Preparation

-

Action: Aerial parts of the selected Teucrium species are collected, taxonomically identified by a botanist, and a voucher specimen is deposited in a herbarium.[3] The material is then cleaned, air-dried at room temperature, and powdered.

-

Rationale: Proper identification is the cornerstone of natural product research, ensuring reproducibility. Drying and powdering increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Action: The powdered plant material is subjected to exhaustive extraction, typically using methanol (MeOH) in a Soxhlet apparatus.[3] The resulting crude extract is then concentrated under reduced pressure.

-

Rationale: Methanol is a polar solvent capable of extracting a broad spectrum of secondary metabolites, including the moderately polar neo-clerodane diterpenoids. Soxhlet extraction ensures a high yield by continuously passing fresh solvent over the material.

Step 3: Liquid-Liquid Partitioning

-

Action: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).[3]

-

Rationale: This step fractionates the crude extract based on polarity. Neo-clerodanes typically partition into the EtOAc fraction, separating them from more polar compounds (like sugars and glycosides) and highly nonpolar compounds (like waxes and fats).

Step 4: Chromatographic Separation

-

Action: The enriched EtOAc fraction is subjected to a series of chromatographic techniques.

-

Column Chromatography (CC): The fraction is often first separated on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane/methanol).[2]

-

High-Performance Liquid Chromatography (HPLC): Fractions from CC are further purified using preparative or semi-preparative HPLC, often with a reversed-phase C18 column and a water/acetonitrile or water/methanol gradient.[3][6]

-

-

Rationale: This is the core of the purification process. Silica gel CC provides a broad separation based on polarity. HPLC offers high-resolution separation, allowing for the isolation of individual, structurally similar compounds from complex mixtures. The use of orthogonal separation mechanisms (normal phase vs. reversed phase) is a self-validating approach to ensure purity.

Caption: General workflow for the isolation of neo-clerodane diterpenoids.

Part 3: Structure Elucidation - The Spectroscopic Toolkit

Determining the precise three-dimensional structure of a novel natural product is a complex puzzle. Modern researchers rely on a suite of spectroscopic techniques, where each method provides a unique piece of information.

1. Mass Spectrometry (MS):

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule.[3][7]

-

Insight: This provides the molecular formula, the foundational piece of data for any new compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[7][8][9]

-

Insights:

-

¹H NMR: Identifies the types and number of protons and their immediate electronic environment.

-

¹³C NMR: Shows the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing connections between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for assembling the carbon skeleton.

-

3. X-ray Crystallography:

-

Technique: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis is performed.[3]

-

Insight: This technique provides an unambiguous determination of the molecule's three-dimensional structure and its absolute configuration, serving as the "gold standard" for structural proof.

Data Interpretation Example: Assembling the Neo-clerodane Skeleton

The table below summarizes the key NMR correlations used to piece together the characteristic structural features of a neo-clerodane diterpenoid.

| Structural Feature | Key NMR Evidence | Rationale |

| Furan Ring | ¹H signals at ~δ 6.5, 7.4, 7.5 ppm; ¹³C signals at ~δ 108-145 ppm. HMBC correlations from furan protons to C-12.[8] | The characteristic chemical shifts and coupling patterns are indicative of a β-substituted furan ring. HMBC connects it to the decalin core. |

| Decalin Core | Complex aliphatic signals in ¹H and ¹³C NMR. Key COSY correlations establish spin systems for each ring. HMBC correlations from methyl protons (e.g., Me-17) to carbons in both rings confirm the ring fusion. | Systematic analysis of 2D NMR data allows for the step-by-step assembly of the bicyclic core. |

| Oxygenation Patterns | Downfield shifts of specific CH or CH₂ signals. For example, a proton at C-6 shifted to ~δ 4.15 ppm indicates an attached hydroxyl group.[7] An ester carbonyl signal at ~δ 175 ppm in the ¹³C NMR.[7] | Oxygen-containing functional groups (hydroxyls, acetates, epoxides) deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts. |

Part 4: Biological Activities and Therapeutic Potential

The initial ethnobotanical uses of Teucrium plants hinted at significant bioactivity. Modern research has confirmed that neo-clerodane diterpenoids are responsible for a wide range of pharmacological effects, making them attractive scaffolds for drug development.

Anti-inflammatory Activity

-

Mechanism: Several neo-clerodane diterpenoids have been shown to inhibit key inflammatory mediators. For example, certain compounds isolated from Teucrium viscidum demonstrated moderate inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[10] Inhibition of iNOS and NF-κB pathways has also been investigated for compounds from Teucrium divaricatum.[1]

-

Significance: Chronic inflammation is implicated in a host of diseases. Compounds that can modulate these pathways are valuable leads for developing new anti-inflammatory drugs.

Caption: Simplified pathway of LPS-induced NO production and its inhibition.

Cytotoxic and Anti-cancer Activity

-

Mechanism: A number of neo-clerodanes have demonstrated cytotoxicity against various human cancer cell lines.[4][11] The mechanisms are varied but can include the induction of apoptosis and the inhibition of cell proliferation.

-

Significance: The discovery of natural products with novel cytotoxic mechanisms is a critical area of cancer research, potentially offering new ways to overcome drug resistance.

Other Bioactivities

-

Antifeedant Effects: Many neo-clerodanes exhibit strong insect antifeedant properties, suggesting a natural defensive role for the plant.[9][12]

-

Anti-diabetic Potential: Recently, neo-clerodane diterpenes from Teucrium yemense were found to increase glucose-triggered insulin release from murine pancreatic islets, aligning with the traditional use of the plant for diabetes.[8]

-

Antiviral Activity: In a notable study, derivatives of neo-clerodanes from Teucrium flavum were found to be inhibitors of the HIV-1 reverse transcriptase–associated RNase H function.[13]

-

Hepatotoxicity: It is crucial to note that some furan-containing neo-clerodane diterpenoids, such as teucrin A, have been implicated in the hepatotoxicity observed with certain Teucrium herbal products.[3][14] This underscores the importance of rigorous toxicological evaluation in natural product drug discovery.

Part 5: Future Directions and Conclusion

The neo-clerodane diterpenoids from the Teucrium genus represent a structurally diverse and biologically active class of natural products. The journey from traditional medicinal plant to isolated, structurally characterized compounds with demonstrated pharmacological activities is a testament to the power of natural product chemistry.

Future research will likely focus on:

-

Total Synthesis: Developing efficient synthetic routes to these complex molecules to allow for the creation of analogue libraries.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the neo-clerodane scaffold to identify the key structural features responsible for specific biological activities and to optimize potency while minimizing toxicity.

-

Mechanism of Action Studies: Delving deeper into the molecular targets and signaling pathways through which these compounds exert their effects.

References

- Boumaza, A., et al. (2024). New neo-clerodane diterpenes from Teucrium polium subsp. capitatum. Phytochemistry Letters, 59, 133-138.

- Aydoğan, F., et al. (2022). Neo-clerodanes from Teucrium divaricatum and their potential antiinflammatory and antimicrobial activities. eGrove, University of Mississippi.

- Al-Massarani, S., et al. (2021). A neoclerodane orthoester and other new neoclerodane diterpenoids from Teucrium yemense chemistry and effect on secretion of insulin. Scientific Reports, 11(1), 1-13.

- De Marino, S., et al. (2021). Flavonoids and Acid-Hydrolysis derivatives of Neo-Clerodane diterpenes from Teucrium flavum subsp. glaucum as inhibitors of the HIV-1 reverse transcriptase–associated RNase H function. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1264.

- Coll, J., & Tandrón, Y. (2005). Isolation and structure elucidation of three neo-clerodane diterpenes from Teucrium fruticans L.

- Al-Howiriny, T. A., et al. (2013). A NEW NEO-CLERODANE DITERPENOID FROM TEUCRIUM POLIUM LINN. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 840-844.

- Zhang, Y., et al. (2023). Novel neo-clerodane diterpenoids from Teucrium quadrifarium and their anti-ferroptosis effect. Phytochemistry, 215, 113847.

- Aydoğan, F., et al. (2021). Neo-clerodanes from Teucrium divaricatum and their potential antiinflammatory and antimicrobial activities.

- Al-Massarani, S., et al. (2021). A neoclerodane orthoester and other new neoclerodane diterpenoids from Teucrium yemense chemistry and effect on secret. Aberystwyth Research Portal.

- Lahlou, H., et al. (2016).

- Gallardo, O. V., et al. (2006). Bioactive Neo-Clerodane Diterpenoids Toward Tenebrio Molitor Larvae from Teucrium nudicaule H. and Baccharis spicata (Lam.) Beill.

- Coll, J., & Tandrón, Y. (2005). Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography. Phytochemical Analysis, 16(1), 61-7.

- Elbermawi, A., et al. (2023). Fatimanols Y and Z: two neo-clerodane diterpenoids from Teucrium yemense. RSC Advances, 13(46), 32475-32480.

- Li, Y., et al. (2018). Teucvisins A-E, five new neo-clerodane diterpenes from Teucrium viscidum. Fitoterapia, 127, 22-26.

- Tundis, R., et al. (2016). Clerodane diterpenes: sources, structures, and biological activities. Planta Medica, 82(18), 1549-1568.

- González-Sarrías, A., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. Molecules, 28(12), 4758.

-

Wikipedia contributors. (2023). Clerodane diterpene. Wikipedia, The Free Encyclopedia. [Link]

- Elbermawi, A., et al. (2023). Fatimanols Y and Z: two neo-clerodane diterpenoids from Teucrium yemense. RSC Advances, 13(46), 32475-32480.

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Fatimanols Y and Z: two neo-clerodane diterpenoids from Teucrium yemense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. num.univ-msila.dz [num.univ-msila.dz]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 6. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A neoclerodane orthoester and other new neoclerodane diterpenoids from Teucrium yemense chemistry and effect on secretion of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structure elucidation of three neo-clerodane diterpenes from Teucrium fruticans L. (LABIATAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Teucvisins A-E, five new neo-clerodane diterpenes from Teucrium viscidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Calcitriol-Vitamin D Receptor Binding Affinity and Kinetics

This guide provides a comprehensive technical overview of the binding affinity and kinetics of Calcitriol, the biologically active form of Vitamin D, with its cognate nuclear receptor, the Vitamin D Receptor (VDR). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, experimental methodologies, and data interpretation pertinent to characterizing this critical molecular interaction.

Introduction: The Calcitriol-VDR Axis - A Cornerstone of Cellular Regulation

Calcitriol, or 1α,25-dihydroxyvitamin D3, is a steroid hormone that plays a pivotal role in a myriad of physiological processes, extending far beyond its classical role in calcium and phosphate homeostasis.[1][2] Its actions are primarily mediated through the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. The high-affinity interaction between Calcitriol and the VDR is the initiating event in a signaling cascade that culminates in the modulation of gene expression, thereby influencing cellular proliferation, differentiation, and immune responses.[3][4]

A thorough understanding of the binding affinity and kinetics of the Calcitriol-VDR interaction is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the VDR. This guide will explore the theoretical underpinnings of receptor binding and provide practical, field-proven protocols for its characterization.

Chemical and Physical Properties of Calcitriol:

| Property | Value | Source |

| Molecular Formula | C27H44O3 | [1] |

| Molecular Weight | 416.6 g/mol | [1] |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [1] |

| Solubility | Soluble in organic solvents, relatively insoluble in water |

Structural Domains of the Vitamin D Receptor (VDR):

The VDR, like other nuclear receptors, possesses a modular structure comprising several functional domains:

| Domain | Function |

| N-terminal Domain (A/B) | Contains the ligand-independent activation function (AF-1) region, which is involved in transcriptional activation. |

| DNA-Binding Domain (DBD) (C) | A highly conserved region with two zinc finger motifs that recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter region of target genes.[5] |

| Hinge Region (D) | A flexible region that connects the DBD and the LBD, allowing for conformational changes upon ligand binding. |

| Ligand-Binding Domain (LBD) (E/F) | Responsible for the high-affinity binding of Calcitriol. This domain also contains the ligand-dependent activation function (AF-2) region, which is crucial for the recruitment of co-activator or co-repressor proteins. |

The Calcitriol-VDR Signaling Pathway: Genomic and Non-Genomic Actions

The binding of Calcitriol to the VDR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[6][7]

The Canonical Genomic Pathway

The classical, or genomic, pathway involves the regulation of gene transcription. Upon binding Calcitriol, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR heterodimer then translocates to the nucleus and binds to VDREs on the DNA.[8] This binding event leads to the recruitment of a complex of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the expression of target genes.[9][10]

Caption: VDR Genomic Signaling Pathway.

The Rapid Non-Genomic Pathway

In addition to its genomic effects, Calcitriol can also elicit rapid cellular responses through non-genomic pathways.[6] These actions are initiated by the binding of Calcitriol to a membrane-associated VDR (mVDR), leading to the activation of various intracellular signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[8] These rapid signals can influence ion channel activity and other cellular processes independently of gene transcription.

Quantifying the Interaction: Binding Affinity and Kinetics

The interaction between Calcitriol and the VDR is characterized by its high affinity, with a dissociation constant (Kd) typically in the low nanomolar range.[11] The binding kinetics, which describe the rates of association (kon) and dissociation (koff), are crucial for a complete understanding of the interaction.

| Parameter | Description | Typical Value for Calcitriol-VDR |

| Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | ~0.1 - 1.0 nM |

| Association Rate Constant (kon) | The rate at which the ligand binds to the receptor. | Can be determined by SPR |

| Dissociation Rate Constant (koff) | The rate at which the ligand dissociates from the receptor. A slower koff indicates a more stable complex. | Can be determined by SPR |

Experimental Methodologies for Characterizing Calcitriol-VDR Binding

Several robust techniques are employed to quantify the binding affinity and kinetics of the Calcitriol-VDR interaction. This section provides an overview and detailed protocols for three key methodologies.

Caption: General Experimental Workflow.

Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for determining the affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.[12][13]

This technique involves the use of a radioactively labeled form of Calcitriol (e.g., [3H]-Calcitriol) to quantify its binding to the VDR. The assay can be performed in two main formats: saturation binding to determine Kd and Bmax, and competition binding to determine the affinity of unlabeled compounds.

-

Receptor Preparation:

-

Prepare nuclear extracts or whole-cell lysates from cells or tissues expressing the VDR.

-

Determine the protein concentration of the receptor preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a series of tubes, add a fixed amount of the receptor preparation.

-

Add increasing concentrations of [3H]-Calcitriol.

-

To a parallel set of tubes, add the same increasing concentrations of [3H]-Calcitriol along with a high concentration of unlabeled Calcitriol to determine non-specific binding.

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[14]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [3H]-Calcitriol.

-

Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions, providing kinetic data (kon and koff) in addition to affinity (Kd).[15]

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the VDR is immobilized on the sensor chip, and a solution containing Calcitriol is flowed over the surface. The binding of Calcitriol to the VDR causes a change in the refractive index, which is detected as a change in the SPR signal.

-

Ligand Immobilization:

-

Covalently immobilize purified VDR onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the VDR solution over the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection and Data Collection:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of Calcitriol over the immobilized VDR surface.

-

Monitor the association phase (binding) and the dissociation phase (buffer flow without analyte).

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution to remove bound Calcitriol without denaturing the VDR.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate kinetic models (e.g., a 1:1 Langmuir binding model).

-

Global fitting of the data from multiple analyte concentrations allows for the simultaneous determination of kon, koff, and Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]

ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The binding of Calcitriol to the VDR will result in a small change in heat, which is detected by the instrument.

-

Sample Preparation:

-

Prepare solutions of purified VDR and Calcitriol in the same, well-matched buffer to minimize heats of dilution.[18]

-

Degas the solutions to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of the VDR and Calcitriol solutions.

-

-

ITC Experiment:

-

Load the VDR solution into the sample cell of the calorimeter.

-

Load the Calcitriol solution into the injection syringe.

-

Perform a series of small, sequential injections of the Calcitriol solution into the VDR solution while monitoring the heat changes.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Calcitriol to VDR.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation.

-

Conclusion

The interaction between Calcitriol and the Vitamin D Receptor is a fundamental process with far-reaching physiological consequences. A thorough characterization of its binding affinity and kinetics is essential for both basic research and the development of novel VDR-targeting therapeutics. The methodologies outlined in this guide—Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry—provide a powerful toolkit for researchers to dissect this critical molecular interaction with precision and confidence. The application of these techniques, coupled with a solid understanding of the underlying principles, will continue to advance our knowledge of the Calcitriol-VDR axis and its role in health and disease.

References

-

Overview of VDR transcriptional signaling. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR). (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Illustration outlining the vitamin D receptor (VDR) signaling pathway.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Vitamin D and Its Receptor from a Structural Perspective. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Schematic diagram of vitamin D metabolic activation and signaling... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 16, 2026, from [Link]

-

Create a Flowchart using Graphviz Dot. (2022). Medium. Retrieved January 16, 2026, from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved January 16, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

-

Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify.ai. Retrieved January 16, 2026, from [Link]

-

dot. (2022). Graphviz. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action of Superactive Vitamin D Analogs Through Regulated Receptor Degradation. (2000). PubMed. Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved January 16, 2026, from [Link]

-

Calcitriol, the Bioactive Metabolite of Vitamin D, Increases Ventricular K+ Currents in Isolated Mouse Cardiomyocytes. (2018). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Methods: Practical Guide and Tips. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Molecular mechanism of vitamin D receptor action. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Studies. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

-

Surface plasmon resonance. (n.d.). University of York. Retrieved January 16, 2026, from [Link]

-

Drawings as Code – DOT and Graphviz. (2021). Thejesh GN. Retrieved January 16, 2026, from [Link]

-

DOT Language. (2024). Graphviz. Retrieved January 16, 2026, from [Link]

-

diagrams/graphviz/path4.dot at main. (n.d.). GitHub. Retrieved January 16, 2026, from [Link]

-

Calcitriol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR. Retrieved January 16, 2026, from [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved January 16, 2026, from [Link]

-

What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)? (2025). Dr.Oracle. Retrieved January 16, 2026, from [Link]

-

Isothermal Titration Calorimetry of abb'-ERp57 (20 μM) with calcitriol... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Study of Calcitriol Interaction with the Vitamin D Receptor Using DFT and TD-DFT Calculations. (2025). ChemRxiv. Retrieved January 16, 2026, from [Link]

-

Vitamin D Receptor Gene: Activation, Calcitriol, Benefits. (2020). SelfHack. Retrieved January 16, 2026, from [Link]

-

Inhibition of Calcitriol Receptor Binding to Vitamin D Response Elements by Uremic Toxins. (n.d.). JCI. Retrieved January 16, 2026, from [Link]

-

VDR related genomic mechanism of calcitriol action. Both 25-(OH)D3... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structure activity relationship of carboxylic ester antagonists of the vitamin D(3) receptor. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Critical role of helix 12 of the vitamin D(3) receptor for the partial agonism of carboxylic ester antagonists. (2002). PubMed. Retrieved January 16, 2026, from [Link]

-

Effect of calcitriol on mRNA transcripts for VDR, CYP24A1 and CYP27B1.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Calcitriol, the Bioactive Metabolite of Vitamin D, Increases Ventricular K+ Currents in Isolated Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure activity relationship of carboxylic ester antagonists of the vitamin D(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. path.ox.ac.uk [path.ox.ac.uk]

- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 17. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

The Enigmatic Case of Teuclatriol: A Pivot to the Well-Defined World of Calcitriol

To our valued researchers, scientists, and drug development professionals,

In the pursuit of creating a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of Teuclatriol, our extensive search of the scientific literature and chemical databases has yielded an unexpected but critical finding: there is currently no publicly available scientific information on a compound named "Teuclatriol." This suggests that "Teuclatriol" may be an exceedingly rare, novel compound not yet described in published research, a proprietary designation, or a potential misspelling of another agent.

The similarity of the name to "Calcitriol," the hormonally active metabolite of Vitamin D3, was noted during our initial investigation. Given the substantial body of research available for Calcitriol and its profound physiological importance, we are pivoting this guide to focus on this well-characterized and clinically significant molecule. We believe this will provide immense value and align with the spirit of the original inquiry into complex pharmacology.

This guide will now delve into the intricate pharmacokinetics and pharmacodynamics of Calcitriol, adhering to the rigorous standards of scientific integrity, in-depth analysis, and practical application as initially outlined. We will explore its journey through the body, its mechanisms of action at the molecular level, and the methodologies used to uncover these insights.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Calcitriol

Preamble: From Prohormone to Potent Modulator

Calcitriol, chemically known as 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃), is the biologically active form of Vitamin D.[1][2] It is a steroid hormone that plays a central role in calcium and phosphate homeostasis, but its influence extends far beyond mineral metabolism to include modulation of the immune system, cell proliferation and differentiation, and even cardiovascular function.[1][2] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for its therapeutic application in a range of conditions, from chronic kidney disease and hypoparathyroidism to psoriasis and potentially as an adjunct in cancer therapy.[2]

This guide provides a detailed exploration of Calcitriol's PK/PD properties, the experimental rationale behind the methods used for its study, and the clinical implications of its complex biological activities.

Part 1: The Pharmacokinetic Profile of Calcitriol: A Regulated Journey

The disposition of Calcitriol in the body is a tightly controlled process, reflecting its potent hormonal activity. Its journey from administration to elimination is characterized by rapid absorption, extensive protein binding, and a complex metabolic pathway that is itself a point of regulation.

Absorption

Following oral administration, Calcitriol is rapidly absorbed from the small intestine.[3] Peak serum concentrations are typically observed within 3 to 6 hours.[3] The efficiency of absorption can be influenced by dietary fats.

Table 1: Summary of Key Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults

| Parameter | Value | Source(s) |

| Time to Peak Concentration (Tmax) | 3 - 6 hours | [3] |

| Elimination Half-Life (t½) | 5 - 8 hours | [2] |

| Protein Binding | >99.9% | [2] |

| Primary Route of Excretion | Feces (via bile) | [2] |

Distribution

Once in the circulation, Calcitriol is highly bound to plasma proteins, primarily the vitamin D-binding protein (VDBP), an α-globulin.[3] This extensive binding (>99.9%) sequesters the hormone, limiting its free concentration and controlling its availability to target tissues.[2]

Metabolism: A Multi-Step Inactivation and Regulatory Pathway

Calcitriol metabolism is a critical component of its regulation, primarily occurring in the kidney and liver through the action of cytochrome P450 enzymes. The key enzyme responsible for its catabolism is 24-hydroxylase (CYP24A1), which initiates a series of reactions to convert Calcitriol into more water-soluble, inactive metabolites that are then excreted.[2] This process is a key feedback loop; Calcitriol itself induces the expression of CYP24A1, thus promoting its own inactivation.

Excretion

The primary route of elimination for Calcitriol metabolites is through the bile into the feces, with a smaller fraction excreted in the urine.[2]

Part 2: The Pharmacodynamics of Calcitriol: A Tale of Two Mechanisms

Calcitriol exerts its myriad effects through both genomic and non-genomic pathways, mediated by the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor that is expressed in a wide variety of tissues, underscoring the pleiotropic effects of Calcitriol.

Genomic Mechanism of Action: The Classical Pathway

The canonical signaling pathway for Calcitriol involves its binding to the nuclear VDR. This hormone-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Diagram 1: The Genomic Signaling Pathway of Calcitriol

Caption: Genomic action of Calcitriol via the nuclear Vitamin D Receptor.

This pathway is responsible for the long-term effects of Calcitriol, such as the increased expression of intestinal calcium channels (e.g., TRPV6) and calcium-binding proteins (e.g., calbindin), which are essential for dietary calcium absorption.

Non-Genomic Mechanism of Action: Rapid Responses at the Cell Membrane

In addition to its genomic effects, Calcitriol can elicit rapid cellular responses that are too quick to be explained by changes in gene transcription. These non-genomic actions are mediated by a subpopulation of VDR located at the plasma membrane. This membrane-associated VDR (mVDR) can activate intracellular second messenger systems, such as protein kinase A (PKA) and protein kinase C (PKC), and modulate ion channel activity.

For example, in ventricular myocytes, Calcitriol has been shown to rapidly increase L-type calcium current via a PKA-dependent pathway, thereby enhancing myocyte contractility.[4]

Diagram 2: The Non-Genomic Signaling Pathway of Calcitriol

Caption: Non-genomic action of Calcitriol via the membrane Vitamin D Receptor.

Part 3: Methodologies for Studying Calcitriol's PK and PD

The elucidation of Calcitriol's pharmacokinetic and pharmacodynamic properties has been made possible through a combination of sophisticated analytical and biological techniques.

Pharmacokinetic Analysis: Quantifying Calcitriol in Biological Matrices

The accurate quantification of Calcitriol in plasma and other biological fluids is challenging due to its low physiological concentrations (picogram/mL range). The gold-standard analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Experimental Protocol: Quantification of Calcitriol in Human Plasma using LC-MS/MS

-

Sample Preparation:

-

A known amount of a stable isotope-labeled internal standard (e.g., Calcitriol-d6) is added to the plasma sample.

-

Proteins are precipitated using a solvent like acetonitrile.

-

Calcitriol is extracted from the plasma matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique. The choice of extraction method is critical to remove interfering substances.

-

The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A C18 reversed-phase column is typically used to separate Calcitriol from other endogenous compounds.

-

A gradient elution with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Calcitriol and the internal standard are monitored. This provides high selectivity and sensitivity.

-

The ratio of the peak area of Calcitriol to the peak area of the internal standard is used to construct a calibration curve and quantify the concentration of Calcitriol in the unknown samples.

-

Diagram 3: Workflow for LC-MS/MS Quantification of Calcitriol

Caption: Workflow for the quantification of Calcitriol in plasma by LC-MS/MS.

Pharmacodynamic Assessment: Probing the Biological Effects

A variety of in vitro and in vivo models are used to investigate the pharmacodynamics of Calcitriol.

-

In Vitro Models:

-

Cell Culture Systems: Various cell lines (e.g., intestinal epithelial cells, osteoblasts, cancer cell lines) are used to study the molecular mechanisms of Calcitriol action. Techniques like quantitative PCR (qPCR) and Western blotting are used to measure changes in gene and protein expression, respectively.

-

Receptor Binding Assays: These assays are used to determine the binding affinity of Calcitriol and its analogs to the VDR.

-

-

In Vivo Models:

-

Animal Models: Rodent models, including VDR knockout mice, are invaluable for studying the physiological effects of Calcitriol and the consequences of its deficiency.

-

Clinical Studies: Human clinical trials are essential for determining the therapeutic efficacy and safety of Calcitriol in various diseases. Pharmacodynamic endpoints in these studies can include changes in serum calcium and parathyroid hormone (PTH) levels, as well as disease-specific markers.

-

Conclusion and Future Directions

Calcitriol is a potent steroid hormone with a well-defined pharmacokinetic and pharmacodynamic profile. Its actions are mediated through both genomic and non-genomic pathways, leading to a wide range of physiological effects. The continued development of sensitive analytical techniques and sophisticated biological models will further our understanding of this critical molecule and pave the way for novel therapeutic applications. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with Calcitriol and other potent signaling molecules.

References

-

PubChem. (n.d.). Calcitriol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2024, January 12). Calcitriol. In Wikipedia. Retrieved January 16, 2026, from [Link]

-